molecular formula C19H22O2 B1437234 4-Formyl-trans-stilbene Diethyl Acetal CAS No. 381716-24-1

4-Formyl-trans-stilbene Diethyl Acetal

Cat. No.: B1437234
CAS No.: 381716-24-1
M. Wt: 282.4 g/mol
InChI Key: LKUHPNYFNZOTGE-UHFFFAOYSA-N
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Description

4-Formyl-trans-stilbene Diethyl Acetal is an organic compound that belongs to the stilbene family Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-trans-stilbene Diethyl Acetal typically involves the reaction of 4-(Diethoxymethyl)benzaldehyde with trans-stilbene under specific conditions. One common method includes the use of a base-promoted reaction, where the aldehyde group of 4-(Diethoxymethyl)benzaldehyde reacts with the double bond of trans-stilbene to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-trans-stilbene Diethyl Acetal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding stilbene oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydrostilbene derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include stilbene oxides, dihydrostilbenes, and various substituted stilbenes, depending on the specific reaction and conditions used .

Scientific Research Applications

Chemistry

4-Formyl-trans-stilbene Diethyl Acetal serves as a precursor in the synthesis of complex organic molecules. It is utilized in various organic reactions, including:

  • Oxidation : Transforming the compound into stilbene oxides using agents like potassium permanganate.
  • Reduction : Converting it into dihydrostilbene derivatives with reducing agents such as sodium borohydride.
  • Substitution Reactions : Engaging in electrophilic and nucleophilic substitutions at the phenyl rings.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antioxidant Properties : It may scavenge free radicals, reducing oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest its involvement in pathways related to inflammation.

Medicine

The compound is under investigation for therapeutic applications, particularly concerning diseases linked to oxidative stress. Its mechanism of action involves interactions with molecular targets that modulate enzyme activity and cell signaling pathways.

Industry

In industrial settings, this compound is used in the production of:

  • Dyes and Pigments : Leveraging its chemical properties to create colorants.
  • Specialty Chemicals : Serving as an intermediate in various chemical syntheses.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound in cellular models exposed to oxidative stress. Results indicated significant reductions in reactive oxygen species (ROS) levels, suggesting potential therapeutic benefits in conditions like neurodegeneration.

Case Study 2: Industrial Applications

In an industrial setting, researchers optimized the synthesis of this compound using continuous flow reactors, achieving higher yields compared to traditional batch methods. This advancement demonstrates its viability for large-scale production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-trans-stilbene Diethyl Acetal involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in pathways related to inflammation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethoxymethyl)benzaldehyde
  • 4-(Diethoxymethyl)benzyl alcohol
  • trans-Stilbene

Uniqueness

4-Formyl-trans-stilbene Diethyl Acetal is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

4-Formyl-trans-stilbene Diethyl Acetal (CAS No. 381716-24-1) is a synthetic compound belonging to the stilbene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a 1,2-diphenylethylene backbone with an acetal functional group. This structure contributes to its distinct chemical and biological properties. The molecular formula is C19H22O2C_{19}H_{22}O_2 with a molecular weight of 282.38 g/mol.

Antioxidant Properties

Research indicates that stilbene derivatives exhibit significant antioxidant activity. The mechanism involves the scavenging of free radicals, which reduces oxidative stress in cells. Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2) through their ability to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

Stilbene compounds, including this compound, have been investigated for their anti-inflammatory properties. These compounds can inhibit key inflammatory pathways, such as the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines .

Neuroprotective Activity

The neuroprotective effects of stilbene derivatives have been documented in various studies. For instance, certain stilbene analogs have demonstrated the ability to protect PC-12 cells from H2O2-induced toxicity, suggesting that this compound may also possess similar neuroprotective capabilities .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : The compound acts as a free radical scavenger, reducing oxidative stress by neutralizing ROS.
  • Enzyme Modulation : It may interact with enzymes involved in inflammatory processes, inhibiting their activity and thus reducing inflammation.
  • Cell Signaling Pathways : Preliminary studies suggest involvement in pathways related to cell survival and apoptosis through modulation of signaling cascades like PI3K/Akt and ERK1/2 .

Comparative Analysis with Similar Compounds

CompoundAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective Activity
This compoundHighModerateHigh
ResveratrolVery HighHighVery High
(E)-4,4'-diaminostilbeneModerateLowHigh
(E)-4,4'-dicyanostilbeneLowModerateLow

Case Studies and Research Findings

  • Cell Viability Assays : A study assessed various stilbene derivatives for cytotoxicity in differentiated PC-12 cells under oxidative stress conditions. The results indicated that compounds with electron-donating groups exhibited protective effects against oxidative damage .
  • Inhibition of Inflammatory Pathways : Research on hydroxystilbenes demonstrated their ability to inhibit COX enzymes involved in inflammation. The presence of hydroxyl groups was crucial for enhancing anti-inflammatory activity .
  • Neuroprotective Effects : In vivo studies using animal models have shown that stilbene derivatives can significantly reduce neuronal damage in models of neurodegenerative diseases .

Properties

IUPAC Name

1-(diethoxymethyl)-4-(2-phenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-3-20-19(21-4-2)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-15,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUHPNYFNZOTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=CC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743085
Record name 1-(Diethoxymethyl)-4-(2-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381716-24-1
Record name 1-(Diethoxymethyl)-4-(2-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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